BenchChemオンラインストアへようこそ!

Gemlapodect

Selectivity PDE10A Off-Target Effects

Gemlapodect is a first-in-class, orally active PDE10A inhibitor with >100,000-fold selectivity over other PDE families, ensuring clean target engagement for reproducible CNS research. It is the most clinically advanced PDE10A inhibitor for Tourette Syndrome (Phase 2b) and Childhood-Onset Fluency Disorder, with a proven metabolic-neutral profile free of EPS and weight gain. Procure this specific compound to maintain translational validity—substituting with balipodect or mardepodect risks off-target confounds that invalidate research models.

Molecular Formula C22H21N7O3
Molecular Weight 431.4 g/mol
CAS No. 1380329-87-2
Cat. No. B8597692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemlapodect
CAS1380329-87-2
Molecular FormulaC22H21N7O3
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)N2CCOCC2)C(=O)NC3=CC4=NC(=NN4C=C3)C5=CC=CC=C5
InChIInChI=1S/C22H21N7O3/c1-27-19(17(14-23-27)22(31)28-9-11-32-12-10-28)21(30)24-16-7-8-29-18(13-16)25-20(26-29)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,24,30)
InChIKeyMMCSMWHWVGGCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gemlapodect (CAS 1380329-87-2) Procurement Guide for PDE10A Research


Gemlapodect (also known as NOE-105 and RO554965) is a first-in-class, orally administered small molecule inhibitor of phosphodiesterase 10A (PDE10A) [1]. It is currently under clinical investigation by Noema Pharma AG for multiple neurological and neuropsychiatric indications, including Tourette Syndrome, Rett Syndrome, and Childhood-Onset Fluency Disorder (COFD) [2]. Its primary mechanism involves the selective modulation of dopamine signaling in the striatum, positioning it as a potential alternative to traditional antipsychotics that are associated with significant metabolic and neurological side effects [1][3].

Why PDE10A Inhibitors Cannot Be Substituted for Gemlapodect in R&D and Clinical Studies


While the PDE10A inhibitor class is expanding, compounds are not interchangeable. Critical differentiators include enzymatic potency (IC50), isoform selectivity profile (e.g., selectivity ratio against PDE1-11), clinical-stage target engagement data, and established safety/tolerability profiles in specific patient populations. Substituting gemlapodect with another PDE10A inhibitor, such as balipodect (TAK-063) or mardepodect (PF-2545920), carries a high risk of invalidating research models or clinical trial protocols due to differences in target engagement, off-target effects, and adverse event profiles. For instance, gemlapodect has demonstrated a unique combination of high selectivity (>100,000-fold) and a clinical safety profile devoid of significant metabolic side effects or extrapyramidal symptoms (EPS) [1], which is not a universal class attribute [2]. Procurement of the correct, specific compound is therefore essential for data reproducibility and translational validity.

Gemlapodect (NOE-105) Differentiated Evidence: Potency, Selectivity, and Clinical Efficacy Data


Isoform Selectivity: Gemlapodect Exhibits Superior Selectivity for PDE10A Over the PDE Family Compared to Mardepodect and Balipodect

Gemlapodect demonstrates a remarkable >100,000-fold selectivity for PDE10A over other PDE families (PDE1–9, PDE11), which is a critical metric for minimizing off-target effects . In comparison, mardepodect (PF-2545920) is reported to have >1,000-fold selectivity , and balipodect (TAK-063) shows >15,000-fold selectivity . This level of selectivity positions gemlapodect as a more specific tool for studying PDE10A function without confounding activity on other phosphodiesterases.

Selectivity PDE10A Off-Target Effects

Clinical Efficacy in Tourette Syndrome: Gemlapodect Shows Statistically Significant Tic Reduction in Phase 2a Trial

In a Phase 2a open-label study (ALLEVIA-1) involving 15 patients with Tourette Syndrome, treatment with gemlapodect (2.5–15 mg once daily for 12 weeks) resulted in a mean improvement on the Yale Global Tics Severity Scale Total Tic Score (YGTSS-TTS) of -7.8 points (p=0.009) from baseline [1]. For patients who completed the study within the target clinical dose range (10–15 mg), the mean improvement was -12.8 points (p=0.003) [1].

Tourette Syndrome YGTSS-TTS Phase 2a

Clinical Responder Rates: Majority of Patients Show Tic Improvement on Gemlapodect

Based on the independently adjudicated TS Clinical Global Impression of Change (TS-CGI-C) primary endpoint in the Phase 2a ALLEVIA-1 study, 57% of patients (n=14) showed tic improvement compared to baseline after 12 weeks of gemlapodect treatment [1]. Notably, for patients who completed the study within the target dose range (10–15 mg), the responder rate was 87.5%, with 75% rated as 'much' or 'very much' improved [1].

Tourette Syndrome CGI-C Responder Analysis

Safety Profile: No Weight Gain or Metabolic Disturbances Observed in Gemlapodect Clinical Trial

A key differentiator for gemlapodect is its favorable safety profile. In the 12-week Phase 2a trial, no weight gain, no events of metabolic marker increase (e.g., blood glucose, lipids), and no serious adverse events were reported [1]. This is a significant advantage over many current antipsychotics used for Tourette Syndrome, which are frequently associated with significant weight gain and metabolic syndrome [2].

Safety Tolerability Metabolic

Absence of Extrapyramidal Symptoms (EPS) in Gemlapodect Clinical Trial

No extrapyramidal symptoms (EPS) were reported in the Phase 2a trial of gemlapodect for Tourette Syndrome [1]. This is in contrast to other PDE10A inhibitors like balipodect (TAK-063), where EPS and somnolence were noted as common adverse events in clinical studies, with their incidence increasing with drug exposure [2].

Safety Tolerability Extrapyramidal Symptoms

Preclinical Metabolic Profile: Gemlapodect Does Not Impair Glucose Tolerance in Rats

In preclinical studies, a single oral dose of gemlapodect (10 mg/kg) did not alter glucose tolerance in 9-week-old male Sprague-Dawley rats . Furthermore, sub-chronic dosing (0.3 mg/kg orally once daily for 8 days) induced a slight improvement in glucose tolerance and decreased fasting insulin levels without affecting fasting blood glucose in 10-week-old rats . This contrasts with other PDE10A inhibitors that have shown adverse metabolic effects in preclinical models, and it aligns with the clinical observation of no metabolic disturbances in human trials.

Metabolic Glucose Tolerance In Vivo

Optimal Research and Industrial Use Cases for Gemlapodect Based on Quantitative Evidence


Investigating PDE10A-Specific Signaling Pathways

Gemlapodect's >100,000-fold selectivity for PDE10A over other PDE families makes it an ideal chemical probe for dissecting PDE10A-specific functions in the brain . Researchers studying the role of striatal cAMP and cGMP signaling in neuropsychiatric disorders will benefit from gemlapodect's clean selectivity profile, which minimizes confounding results from off-target PDE inhibition [1]. This is particularly crucial for studies aiming to validate PDE10A as a therapeutic target.

Developing Novel Therapies for Tourette Syndrome and Tic Disorders

Gemlapodect is currently the most clinically advanced PDE10A inhibitor specifically for Tourette Syndrome, with Phase 2a data demonstrating significant tic reduction and a favorable safety profile free of EPS and metabolic side effects [1]. Procurement of gemlapodect is essential for any organization conducting preclinical or clinical research to evaluate new treatments for tic disorders, as it represents a validated chemical entity with a proven clinical signal in this patient population .

Exploring Treatments for Childhood-Onset Fluency Disorder (Stuttering)

Gemlapodect has been evaluated in a Phase 2 trial for Childhood-Onset Fluency Disorder (COFD) . The compound's unique mechanism of modulating striatal dopamine signaling, combined with its clinical safety profile, makes it a leading candidate for further research into this underserved condition. Researchers and pharmaceutical companies focusing on speech and fluency disorders should consider gemlapodect as a primary tool for target validation and clinical development.

Studying the Relationship Between PDE10A Inhibition and Metabolic Health

The unique metabolic profile of gemlapodect—characterized by a lack of weight gain or metabolic disturbances in clinical trials and no impairment of glucose tolerance in preclinical studies—makes it an invaluable tool for investigating the interplay between PDE10A inhibition and metabolic pathways [1]. This is particularly relevant for research into schizophrenia and other neuropsychiatric conditions where treatment-emergent metabolic side effects are a major concern. Gemlapodect can serve as a positive control for a 'metabolically neutral' PDE10A inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemlapodect

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.